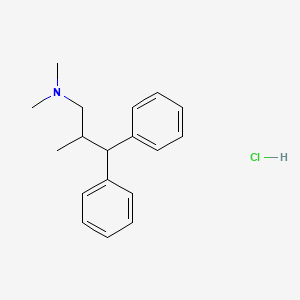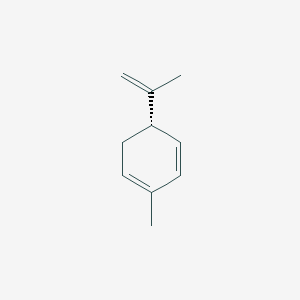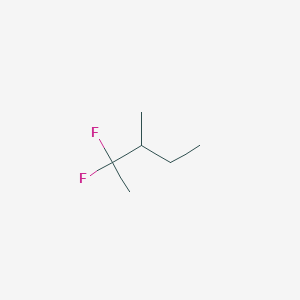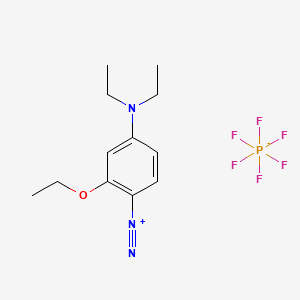
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- is a chemical compound known for its unique structure and properties It is a derivative of benzohydroxamic acid, where the benzene ring is substituted with a fluorine atom and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with hydroxylamine to form 4-fluorobenzohydroxamic acid. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
科学的研究の応用
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases and urease.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
作用機序
The mechanism of action of Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- involves its interaction with molecular targets such as enzymes. The hydroxamic acid moiety can chelate metal ions in the active site of enzymes, inhibiting their activity. This chelation disrupts the normal function of the enzyme, leading to its inhibition. The piperazine ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzohydroxamic acid: The parent compound without the fluorine and piperazine substitutions.
4-Fluorobenzohydroxamic acid: Similar structure but lacks the piperazine ring.
N-(4-Methylpiperazinyl)methylbenzohydroxamic acid: Lacks the fluorine substitution on the benzene ring.
Uniqueness
Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- is unique due to the combination of the fluorine atom and the piperazine ring. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound for various applications.
特性
CAS番号 |
40890-96-8 |
|---|---|
分子式 |
C13H18FN3O2 |
分子量 |
267.30 g/mol |
IUPAC名 |
4-fluoro-N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C13H18FN3O2/c1-15-6-8-16(9-7-15)10-17(19)13(18)11-2-4-12(14)5-3-11/h2-5,19H,6-10H2,1H3 |
InChIキー |
CWQLKDMTAQKSEX-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)













